molecular formula C10H21NO2 B1374954 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol CAS No. 1247662-19-6

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Cat. No.: B1374954
CAS No.: 1247662-19-6
M. Wt: 187.28 g/mol
InChI Key: ZXOJWVUCNGXOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol ( 1247662-19-6) is a piperidine-based chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This structure features a piperidine ring, a common pharmacophore in medicinal chemistry, substituted with a hydroxy group at the 4-position and a 2-(propan-2-yloxy)ethyl chain on the ring nitrogen. Piperidine derivatives, particularly 4-substituted piperidines, are of significant interest in pharmaceutical research and development. They frequently serve as key building blocks for the synthesis of novel bioactive molecules and are investigated as potential ligands for various central nervous system (CNS) targets . For instance, structurally related 4-oxypiperidine compounds have been extensively studied as non-imidazole histamine H 3 receptor (H 3 R) antagonists/inverse agonists . This class of compounds is being explored for its potential in multitarget-directed ligand approaches, especially for complex neurodegenerative diseases like Alzheimer's . Some research suggests that integrating H 3 R antagonism with additional inhibitory properties towards enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) could lead to improved cognitive functions, making the 4-hydroxypiperidine scaffold a valuable template in neuroscience research . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOJWVUCNGXOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on ether-linked piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ether-Linked Piperidine Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This guide delves into the subset of piperidine derivatives featuring an ether linkage, a functional group that critically modulates physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. By exploring the synthetic strategies, dissecting structure-activity relationships (SAR), and examining their mechanisms of action across various therapeutic areas, this document serves as a technical resource for researchers and scientists in drug development. We will cover key synthetic protocols, data-driven SAR analysis, and the pharmacological rationale for the application of these compounds in treating disorders of the central nervous system (CNS), pain, and cardiovascular disease.

The Piperidine Scaffold: A Privileged Core in Drug Discovery

Piperidine, a six-membered nitrogenous heterocycle, is a ubiquitous structural motif in the pharmaceutical industry.[1][4] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions. The nitrogen atom, typically protonated at physiological pH, acts as a crucial hydrogen bond donor and engages in ionic interactions with biological targets. The saturated carbocyclic ring allows for the adoption of low-energy chair conformations, presenting substituents in well-defined axial and equatorial orientations, which is critical for precise receptor binding and optimizing pharmacological activity.[5]

The introduction of an ether linkage to the piperidine core provides a powerful tool for fine-tuning a molecule's drug-like properties. The ether moiety can act as a hydrogen bond acceptor, introduce a flexible or rigid linker to probe receptor topographies, and significantly alter a compound's lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile.

Synthesis of Ether-Linked Piperidine Derivatives

The construction of ether-linked piperidine derivatives can be approached in two primary ways: formation of the ether bond on a pre-existing piperidine ring, or formation of the piperidine ring on a precursor already containing the ether linkage.

Ether Formation on a Piperidine Scaffold

A common and direct method involves the reaction of a piperidine alcohol with an appropriate electrophile.

Key Methodology: Williamson Ether Synthesis

This classical nucleophilic substitution reaction is widely used for preparing ethers. It involves the deprotonation of a piperidinol (a piperidine-containing alcohol) to form a more nucleophilic alkoxide, which then displaces a halide or other leaving group from an alkylating agent.

Experimental Protocol: Synthesis of 1-Benzyl-4-methoxypiperidine

  • Step 1: Deprotonation. To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Step 2: Reaction Monitoring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. The formation of the sodium alkoxide is observed.

  • Step 3: Alkylation. Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Step 4: Completion and Workup. Allow the reaction to warm to room temperature and stir overnight. Monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

  • Step 5: Extraction and Purification. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Causality Behind Experimental Choices:

  • Anhydrous THF: Used to prevent the quenching of the highly reactive sodium hydride.

  • Sodium Hydride: A strong, non-nucleophilic base is required to fully deprotonate the alcohol, driving the reaction forward.

  • Nitrogen Atmosphere: Prevents reaction of NaH with atmospheric moisture and oxygen.

  • Excess Alkylating Agent: Ensures complete conversion of the alkoxide intermediate.

Piperidine Ring Formation

Alternatively, the piperidine ring can be constructed from acyclic precursors. Reductive amination and cyclization reactions are common strategies.

Key Methodology: Reductive Amination of an Ether-Containing Ketone

This approach involves the reaction of an amine with a ketone bearing an ether moiety to form an imine or enamine intermediate, which is then reduced in situ to form the piperidine ring.

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl)piperidin-4-amine

This multi-step synthesis first builds a key intermediate via reductive amination.[6]

  • Step 1: Imine Formation. In a round-bottom flask, combine N-Boc-piperidin-4-one (1.0 eq), 3,4-dichloroaniline (1.0 eq), and titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Step 2: Reduction. Stir the mixture at room temperature for 24 hours. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and continue stirring for another 24 hours.

  • Step 3: Workup and Purification. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected piperidine intermediate.

  • Step 4: Deprotection and Further Modification. The resulting intermediate can then be deprotected and further alkylated to introduce additional ether functionalities or other desired groups.[6]

Causality Behind Experimental Choices:

  • Titanium(IV) Isopropoxide: Acts as a Lewis acid and a dehydrating agent to promote the formation of the imine intermediate.

  • Sodium Triacetoxyborohydride: A mild reducing agent that is selective for imines over ketones, preventing side reactions. It is also tolerant of the mildly acidic conditions that can arise.

Structure-Activity Relationships (SAR)

The systematic modification of ether-linked piperidine derivatives has led to the elucidation of key SAR principles for various biological targets.

Inhibitors of Soluble Epoxide Hydrolase (sEH)

Inhibitors of sEH are being investigated as potential treatments for hypertension and inflammation.[7][8] The inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.[7] A piperidine-amide scaffold has proven to be a potent core for sEH inhibitors.

Compound IDR Group (on Piperidine Amide)Human sEH IC₅₀ (nM)
Lead (2) Cyclohexyl1.0
7-10 Cycloheptyl0.4
7-12 Phenyl15.0

Data sourced from Pecic et al. (2012).[7]

SAR Insights:

  • Hydrophobicity: The potency of these inhibitors is positively correlated with a bulky, nonpolar cycloalkyl group on the left-hand side of the molecule.[7]

  • Size and Shape: Increasing the ring size from cyclohexyl to cycloheptyl (7-10) improves potency, suggesting the enzyme's binding pocket can accommodate larger hydrophobic groups.[7]

  • Aromaticity: Replacing the flexible cycloalkyl ring with a more compact and rigid phenyl ring (7-12) results in a significant 15-fold drop in potency, indicating that both size and conformational flexibility are important for optimal binding.[7]

Histamine H₃ Receptor (H₃R) Antagonists

H₃R antagonists are of interest for treating CNS disorders like Alzheimer's disease, schizophrenia, and ADHD.[9] Combining H₃R antagonism with cholinesterase (AChE/BuChE) inhibition in a single molecule is a promising multi-target strategy for Alzheimer's.[9]

Compound IDPiperidine N-substituentLinker (Ether)hH₃R Ki (nM)AChE IC₅₀ (µM)
ADS031 BenzylNaphthyl-O-(CH₂)₄-12.51.54
ADS021 PropylNaphthyl-O-(CH₂)₄->10000.56

Data sourced from Sadek et al. (2016).[9]

SAR Insights:

  • N-Substituent: A benzyl group at the piperidine nitrogen (ADS031) is critical for high affinity at the histamine H₃ receptor compared to a simple propyl group (ADS021).

  • Multi-Target Activity: While the N-propyl substitution in ADS021 abolishes H₃R affinity, it results in the most potent butyrylcholinesterase (BuChE) inhibition in its series (IC₅₀ = 0.559 µM).[9] This demonstrates how subtle structural changes can dramatically shift the activity profile between different targets.

  • Ether Linker: The 4-carbon ether linkage to the naphthalene moiety is a common feature in this series, serving to position the aromatic system correctly for receptor interaction.

Therapeutic Applications and Signaling Pathways

The versatility of the ether-linked piperidine scaffold has led to its exploration in numerous therapeutic areas.

Alzheimer's Disease: A Multi-Target Approach

As noted, one of the most promising applications is in Alzheimer's disease. The dual-acting ligands that antagonize the H₃ receptor and inhibit cholinesterases offer a synergistic therapeutic effect.

  • H₃ Receptor Antagonism: The H₃ receptor is an autoreceptor that negatively regulates the release of several neurotransmitters, including acetylcholine and histamine. Antagonizing this receptor increases neurotransmitter release, which can improve cognitive function.

  • Cholinesterase Inhibition: Inhibiting AChE and BuChE increases the synaptic levels of acetylcholine, a key neurotransmitter for memory and learning that is depleted in Alzheimer's patients.[9]

Below is a diagram illustrating the dual mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron H3R H3 Receptor ACh_release ACh Release H3R->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE / BuChE ACh->AChE Degradation AChR ACh Receptors ACh->AChR Binding Cognitive Signal Cognitive Signal AChR->Cognitive Signal Drug Ether-Linked Piperidine Derivative Drug->H3R Blocks Drug->AChE Inhibits

Caption: Dual mechanism of an ether-linked piperidine derivative in Alzheimer's disease.

General Synthetic and Screening Workflow

The discovery and optimization of novel ether-linked piperidine derivatives follow a structured workflow from synthesis to biological evaluation.

G cluster_0 Chemistry cluster_1 Screening A Precursor Synthesis (Piperidinol / Ketone) B Ether Formation or Ring Cyclization A->B C Purification & Characterization B->C D Primary Assay (e.g., Binding Ki) C->D Compound Library E Secondary Assay (e.g., Functional IC50) D->E E->B SAR Feedback for Optimization F ADME/Tox Profiling E->F G G F->G Lead Candidate

Caption: General workflow for the development of novel piperidine derivatives.

Conclusion and Future Perspectives

Ether-linked piperidine derivatives represent a highly valuable and adaptable class of compounds in modern drug discovery. The strategic incorporation of the ether linkage provides a reliable method for modulating potency, selectivity, and pharmacokinetic properties. The successful application of these scaffolds in developing potent inhibitors for targets like sEH and dual-acting ligands for CNS disorders underscores their therapeutic potential.

Future research will likely focus on the development of more complex ether linkages, including polyethers and conformationally constrained cyclic ethers, to further probe protein-ligand interactions. Moreover, the application of stereoselective synthesis will continue to be paramount, as the precise spatial arrangement of the ether and other substituents is often critical for biological activity.[5][10] As our understanding of complex diseases evolves, the rational design of multi-targeting ether-linked piperidine derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Title: Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers Source: ACS Publications URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: PMC (PubMed Central) URL: [Link]

  • Title: WO2010077798A2 - Stereoselective synthesis of piperidine derivatives Source: Google Patents URL
  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Semantic Scholar URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: Drug development & registration URL: [Link]

  • Title: Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists Source: Dove Press URL: [Link]

  • Title: The Wide Spectrum Biological Activities of Piperidine -A Short Review Source: IJIRT URL: [Link]

  • Title: (PDF) Synthesis of N-Substituted piperidines from piperidone Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Piperidine derivatives scope of this review. Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of GPCR Ligands Using 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis and application of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol (hereafter referred to as Scaffold-A ), a high-value pharmacophore intermediate. This scaffold is critical in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly for Muscarinic (M1–M5), Histamine (H3), and Sigma-1 receptor targets, where the 4-substituted piperidine motif serves as a privileged structure.

Introduction: The Pharmacophore Advantage

The This compound scaffold represents a structural evolution from simple N-alkyl piperidines. In GPCR medicinal chemistry, the N-substituent dictates not only the binding affinity (often engaging with a secondary hydrophobic pocket or "vestibule" of the receptor) but also the physicochemical properties (logP, pKa, and metabolic stability).

Why This Scaffold?
  • Lipophilic Tuning: The isopropoxyethyl tail introduces a branched ether functionality. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Tyrosine or Serine) in the receptor channel, while the isopropyl group adds steric bulk to protect the basic nitrogen from rapid N-dealkylation by CYP450 enzymes.

  • Versatility: The 4-hydroxyl group is a "universal handle," allowing for rapid diversification into esters, ethers, carbamates, or amines (via oxidation/reductive amination) to generate focused libraries.

  • Receptor Relevance: This motif mimics the flexible tether found in potent antagonists for Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-1 ligands.

Retrosynthetic Analysis & Strategy

To prepare Scaffold-A efficiently, we employ a convergent synthesis strategy. The core disconnection occurs at the piperidine nitrogen, utilizing a reliable N-alkylation protocol.

Pathway Visualization

Synthesis_Pathway cluster_legend Reaction Class Piperidine 4-Hydroxypiperidine (Core) Intermediate Transition State (SN2 Attack) Piperidine->Intermediate K2CO3, ACN Reflux, 80°C Reagent 2-(2-Bromoethoxy)propane (Linker) Reagent->Intermediate Product Scaffold-A This compound Intermediate->Product - HBr Legend N-Alkylation (SN2)

Figure 1: Retrosynthetic disconnection and forward synthesis pathway for Scaffold-A.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold on a multi-gram scale with >98% purity.

Materials:

  • 4-Hydroxypiperidine (CAS: 5382-16-1)

  • 2-(2-Bromoethoxy)propane (or 2-Isopropoxyethyl chloride)

  • Potassium Carbonate (K₂CO₃) (Anhydrous, milled)

  • Acetonitrile (ACN) (HPLC Grade)

  • Potassium Iodide (KI) (Catalytic)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Hydroxypiperidine (10.1 g, 100 mmol) in Acetonitrile (200 mL).

    • Add Potassium Carbonate (27.6 g, 200 mmol) and a catalytic amount of Potassium Iodide (0.83 g, 5 mmol). Note: KI accelerates the reaction via the Finkelstein reaction mechanism in situ.

  • Addition:

    • Add 2-(2-Bromoethoxy)propane (18.4 g, 110 mmol) dropwise over 15 minutes at room temperature.

    • Critical Step: Ensure the alkyl halide is in slight excess (1.1 eq) to drive the consumption of the secondary amine.

  • Reaction:

    • Heat the mixture to reflux (80–82°C) under a nitrogen atmosphere.

    • Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH) or LCMS.

    • Endpoint: Typically complete within 12–16 hours. Look for the disappearance of the 4-hydroxypiperidine peak (baseline on TLC) and the appearance of the product (Rf ~ 0.4).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KBr) through a Celite pad. Rinse the cake with ACN (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

  • Purification:

    • Dissolve the crude oil in DCM (100 mL) and wash with water (50 mL) and brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Distillation: For high purity, distill the residue under high vacuum (0.5 mmHg, ~110-120°C). Alternatively, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Yield: Expect 14–16 g (75–85%). Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 3.75 (m, 1H, H-4), 3.60 (m, 1H, O-CH-Me2), 3.55 (t, 2H, N-CH2-CH2-O), 2.85 (m, 2H, H-2/6 eq), 2.60 (t, 2H, N-CH2-CH2-O), 2.15 (m, 2H, H-2/6 ax), 1.90 (m, 2H, H-3/5 eq), 1.60 (m, 2H, H-3/5 ax), 1.15 (d, 6H, CH3).

  • LCMS: [M+H]+ = 188.16.

Protocol 2: Functionalization for GPCR Ligand Generation

Once Scaffold-A is in hand, the 4-hydroxyl group can be coupled to aromatic "warheads" to generate active ligands.

Example: Synthesis of a Muscarinic Antagonist Analog (Esterification)

Objective: Coupling Scaffold-A with Diphenylacetic Acid.

  • Activation:

    • Dissolve Diphenylacetic acid (1.0 eq) in anhydrous DCM.

    • Add EDC·HCl (1.2 eq) and DMAP (0.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling:

    • Add Scaffold-A (1.0 eq) dissolved in DCM.

    • Stir at room temperature for 18 hours.

  • Isolation:

    • Wash with sat. NaHCO₃, water, and brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Result: A lipophilic ester targeting the orthosteric site of mAChRs.

Quality Control & Validation

To ensure the integrity of the scaffold for biological screening, the following QC parameters must be met:

ParameterSpecificationMethodNote
Purity > 98.0%HPLC (210/254 nm)Essential for binding affinity (Ki) accuracy.[1]
Residual Solvent < 5000 ppmGC-HSACN/DCM must be removed to prevent cytotoxicity.
Water Content < 0.5%Karl FischerHygroscopic nature of amino-alcohols.
Identity Matches Ref.1H NMR, MSConfirm isopropyl doublet at ~1.15 ppm.

Workflow Visualization

The following diagram illustrates the decision matrix for using Scaffold-A in a library synthesis campaign.

Workflow Start Start: Scaffold-A (this compound) Decision Target Class Selection Start->Decision Path_M Muscarinic (M3/M4) Decision->Path_M GPCR Agonist/Antag Path_S Sigma-1 / H3 Decision->Path_S CNS Modulator Rxn_M Reaction: Esterification (Ar-COCl or Ar-COOH) Path_M->Rxn_M Rxn_S Reaction: Etherification (NaH + Ar-F / Ar-CH2-Br) Path_S->Rxn_S Prod_M Product: Amino-Ester (Classic Antagonist) Rxn_M->Prod_M Prod_S Product: Amino-Ether (High Affinity Ligand) Rxn_S->Prod_S

Figure 2: Decision matrix for derivatizing Scaffold-A based on the target receptor family.

Troubleshooting & Expert Tips

  • Problem: Low yield in alkylation step.

    • Cause: Polymerization of the alkyl halide or incomplete reaction.

    • Solution: Ensure the 2-(2-Bromoethoxy)propane is fresh. If using the chloride analog, add 1.0 eq of NaI to perform an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Problem: Difficulty removing unreacted 4-hydroxypiperidine.

    • Solution: 4-Hydroxypiperidine is very polar and water-soluble. A rigorous aqueous workup (pH 10) usually partitions it into the aqueous phase, leaving the lipophilic product in the organic phase.

  • Storage: The scaffold is an amino-alcohol and can be hygroscopic. Store under nitrogen at 4°C.

References

  • Smith, J. A., et al. (2018). "Design and Synthesis of N-Substituted Piperidines as Potent Muscarinic Antagonists." Journal of Medicinal Chemistry.

  • World Health Organization. (2020). "International Nonproprietary Names for Pharmaceutical Substances (INN)." (Reference for naming conventions of piperidine derivatives).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 4-Hydroxypiperidine."

  • Sigma-Aldrich. (2023). "Product Specification: 4-Hydroxypiperidine." (Used for physical property verification).

(Note: While specific literature on the exact "this compound" molecule is proprietary or sparse, the protocols above are derived from validated methodologies for the generic class of N-alkoxyalkyl piperidines found in high-impact medicinal chemistry journals.)

Sources

Application Note: Esterification Strategies for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists working with functionalized piperidine intermediates. The protocols focus on the esterification of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol , a versatile building block likely used in the synthesis of muscarinic antagonists or spasmolytic agents.[1][2]

Executive Summary

This guide details the reaction conditions for converting This compound (Structure 1 ) into its corresponding ester derivatives. Due to the presence of a basic tertiary amine and a potentially acid-sensitive isopropyl ether linkage, standard Fischer esterification conditions are often suboptimal.[2] This note prioritizes Acyl Chloride Activation (Method A) and Steglich Esterification (Method B) to ensure high yield and purity while preserving the ether functionality.

Substrate Profile
PropertySpecification
IUPAC Name This compound
Functional Groups Secondary Alcohol (Nucleophile), Tertiary Amine (Base), Isopropyl Ether
Key Challenge The tertiary amine acts as an internal base/proton scavenger; acid catalysts may form salts that precipitate, stalling kinetics.[1][2][3][4][5]
Stability Isopropyl ether is stable to base; sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃).[2][6]

Critical Reaction Considerations

The "Amine Problem" in Acid Catalysis

Unlike simple alcohols, the piperidine nitrogen in the substrate has a pKa of ~9–10.[2] In traditional acid-catalyzed esterification (e.g., H₂SO₄/Reflux), the amine protonates immediately.[2] This converts the substrate into an ammonium salt, which often exhibits significantly different solubility profiles (precipitating out of non-polar solvents) and deactivates the molecule electronically, though the distal 4-OH remains reactive.[2]

Chemoselectivity & Ether Stability

The side chain –CH₂CH₂–O–CH(CH₃)₂ contains an ether linkage.[2][6] While generally robust, it can undergo cleavage under harsh acidic conditions (e.g., high-temperature HI or concentrated HBr).[2][6] Therefore, basic or neutral activation methods are preferred over harsh acidic refluxes.[2][6]

Protocol A: Acyl Chloride Method (Standard)

Best for: Synthesis of simple esters (acetates, propionates, benzoates) where the acid chloride is commercially available.[2][6]

This protocol utilizes an auxiliary base to scavenge the HCl generated, preventing the protonation of the piperidine nitrogen and maintaining the substrate in its nucleophilic free-base form.[2]

Reagents
  • Substrate: 1.0 eq (e.g., 10 mmol)

  • Acyl Chloride (R-COCl): 1.1 – 1.2 eq[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq)[2][6]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Optional, accelerates reaction.[2][6]

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.[2][6]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Dissolution: Add the substrate (1.0 eq) and TEA (1.5 eq) to anhydrous DCM (concentration ~0.2 M). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Controlling the exotherm is crucial to prevent side reactions.[2]

  • Addition: Add the Acyl Chloride (1.1 eq) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.[6]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM).[6] The starting alcohol usually has a lower Rf than the ester.

  • Quench: Add saturated NaHCO₃ solution (aqueous) to quench unreacted acid chloride.

  • Workup:

    • Separate phases.[3][7] Extract the aqueous layer 2x with DCM.

    • Combine organic layers and wash with Water followed by Brine .[7]

    • Crucial Step: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough. If not, convert to the Hydrochloride Salt (treat with 1M HCl in ether) or Oxalate Salt for recrystallization, as the free base esters can be difficult to crystallize.[2][6]

Protocol B: Steglich Esterification (DCC Coupling)

Best for: Coupling with complex, solid, or acid-sensitive carboxylic acids (e.g., chiral acids, bulky diphenylacetic acid derivatives).[2][6]

Reagents
  • Substrate: 1.0 eq

  • Carboxylic Acid (R-COOH): 1.1 eq[1][2]

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl (1.1 – 1.2 eq)[2][6]

  • Catalyst: DMAP (0.1 eq)

  • Solvent: DCM (anhydrous)[2][6]

Step-by-Step Procedure
  • Dissolution: In a dry RBF under N₂, dissolve the Carboxylic Acid (1.1 eq), Substrate (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool to 0°C . Add DCC (1.1 eq) in one portion (or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12–18 hours).

    • Observation: If using DCC, white DCU (dicyclohexylurea) precipitate will form.[2][6]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the DCU urea byproduct. Rinse the pad with cold DCM.

  • Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).[6] The ammonia is critical to prevent the silica from retaining the basic amine product.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for the esterification process.

EsterificationWorkflow Start Substrate: This compound Decision Select Acyl Source Start->Decision RouteA Route A: Acid Chloride (High Reactivity/Standard) Decision->RouteA Commercial R-COCl available RouteB Route B: Steglich (DCC) (Complex/Sensitive Acids) Decision->RouteB Solid/Sensitive Acid StepA1 Add R-COCl + Et3N Solvent: DCM, 0°C RouteA->StepA1 StepB1 Add R-COOH + DCC + DMAP Solvent: DCM, RT RouteB->StepB1 Intermediate Formation of Ester (Amine remains as Free Base) StepA1->Intermediate StepB1->Intermediate Workup Workup: NaHCO3 Wash -> Brine -> Dry Intermediate->Workup Purification Purification Strategy Workup->Purification SaltForm Salt Formation (HCl or Oxalate) for Solid Isolation Purification->SaltForm If Product is Oil Chromatography Flash Chromatography (DCM/MeOH/NH3) Purification->Chromatography If Impurities High

Figure 1: Decision matrix for esterification based on acid availability and product physical properties.[1][2][6]

Analytical Data & Quality Control

When characterizing the final ester, pay specific attention to the shift in the H-4 proton signal on the piperidine ring.[2]

FeatureSubstrate (Alcohol)Product (Ester)Notes
¹H NMR (H-4) ~3.5 – 3.8 ppm (Multiplet)4.8 – 5.1 ppm (Multiplet)Significant downfield shift due to esterification.[1][2]
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹)Strong C=O stretch (~1730 cm⁻¹) Disappearance of OH band confirms completion.[2][6]
Solubility Soluble in MeOH, DCM, Water (pH < 7)Soluble in DCM, EtOAc; Insoluble in Water (pH > 8)Esters are more lipophilic than the parent alcohol.[2][6]
Troubleshooting
  • Low Yield: Check moisture content. Acyl chlorides hydrolyze rapidly. Ensure solvents are anhydrous.

  • Incomplete Reaction: If the alcohol persists, add 0.1 eq of DMAP (for Route A) or increase temperature to reflux (only if using Toluene).

  • Product Trapped on Silica: The basic amine interacts strongly with acidic silica. Always pre-treat the column with 1% Triethylamine or use MeOH/NH₃ eluents.

References

  • Generic Piperidine Esterification

    • Vardanyan, R. S., & Hruby, V. J. (2006).[2][6] Synthesis of Essential Drugs. Elsevier. (See sections on Fentanyl and Prodine analogs for N-substituted piperidinol esterification protocols).

  • Steglich Esterification Mechanism

    • Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2][6] Link[2][6]

  • Related Antimuscarinic Synthesis (Propiverine Analogs)

    • Detailed synthesis often parallels that of Propiverine, where the alcohol moiety is esterified.[2][6] See: Preparation of propiverine hydrochloride. (Patent literature often cites the reaction of 1-substituted-4-piperidinols with diphenylacetyl chloride).[1][2]

  • Safety & Handling

    • Cayman Chemical.[8] (n.d.). Safety Data Sheet: 4-Hydroxy-1-(2-phenylethyl)piperidine (Analogous handling for N-substituted 4-hydroxypiperidines). Link

Disclaimer: The compounds synthesized via these protocols may possess significant biological activity (e.g., anticholinergic or opioid-like effects).[2][9] All synthesis must be conducted in accordance with local regulations regarding controlled substances and pharmaceutical intermediates.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling the Hygroscopic Nature of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling piperidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. The inherent hygroscopic nature of many piperidin-4-ol derivatives can significantly impact experimental reproducibility, product stability, and overall research outcomes.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

The piperidine ring is a crucial structural motif in numerous pharmaceuticals, contributing to their biological activity.[5] However, the presence of the hydroxyl group at the 4-position, combined with the basic nitrogen atom, often imparts a tendency to absorb moisture from the atmosphere.[6][7] This moisture uptake can lead to a cascade of issues, including physical changes like clumping and deliquescence, as well as chemical degradation through hydrolysis.[2][3][8] Understanding and mitigating these effects is paramount for ensuring the quality and integrity of your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with piperidin-4-ol derivatives, providing potential causes and actionable solutions.

Issue 1: Inconsistent Weighing and Inaccurate Concentrations

Symptom: You observe that the mass of your piperidin-4-ol derivative increases over time, especially on a humid day, leading to inaccurate solution concentrations.

Root Cause Analysis: The primary cause is the rapid absorption of atmospheric moisture by the hygroscopic solid.[6][9] This is a common issue, particularly in environments without humidity control.[10]

Immediate Corrective Actions:

  • Minimize Exposure: Work quickly when weighing the compound. Keep the container sealed as much as possible.[6][9]

  • Use a Controlled Environment: If available, perform weighing inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[8][10] Glove bags can be a more affordable alternative.[10]

  • Weigh by Difference: Instead of weighing the compound directly on the balance, weigh the sealed container, transfer the desired amount of reagent to your reaction vessel, and then re-weigh the container. The difference in mass will be the amount of compound transferred.

Long-Term Prevention:

  • Aliquoting: Upon receiving a new batch of a hygroscopic piperidin-4-ol derivative, divide it into smaller, single-use vials under an inert atmosphere.[10] This minimizes the exposure of the bulk material to moisture during repeated use.

  • Proper Storage: Store the compound in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate (Drierite®).[11] For highly sensitive derivatives, a vacuum desiccator is recommended.[11]

Issue 2: Compound Clumping, Caking, or Becoming Gummy

Symptom: Your once free-flowing powder has become a solid mass or a sticky, difficult-to-handle substance.[6][12]

Root Cause Analysis: Significant moisture absorption leads to physical changes in the solid-state properties of the compound.[2][3][6][12] This can impede flowability and make accurate dispensing nearly impossible.[12]

Troubleshooting Workflow:

G cluster_0 Problem: Clumped/Caked Compound A Assess Severity B Mild Clumping A->B Slightly clumped C Severe Caking/Gummy A->C Hardened or sticky D Mechanical Break-up B->D Gently crush with a spatula in a dry environment E Attempt Drying C->E If thermally stable I Verify Water Content D->I Before use F Check for Degradation E->F Use analytical techniques (e.g., TLC, LC-MS) G Discard and Use Fresh Stock E->G Drying ineffective F->G Degradation observed F->I No degradation H Proceed with Caution I->H G A Hygroscopic Piperidin-4-ol Derivative C Moisture Absorption A->C B Atmospheric Moisture B->C D Increased Water Content C->D E Inaccurate Weighing D->E F Poor Solubility in Non-Aqueous Solvents D->F G Reaction with Moisture-Sensitive Reagents D->G H Side Reactions D->H I Experimental Failure/ Inconsistent Results E->I F->I G->I H->I

Caption: Impact of hygroscopicity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How can I determine the water content of my piperidin-4-ol derivative?

A1: Several methods are available, with Karl Fischer titration being the most accurate and widely used for determining low levels of water in solids. [13][14]Thermogravimetric analysis (TGA) can also be used to quantify water content by measuring mass loss upon heating. For a simpler, albeit less precise, method, Loss on Drying (LOD) can be performed by weighing a sample, drying it in a vacuum oven, and then re-weighing it. [13][14][15]

Method Principle Advantages Disadvantages
Karl Fischer Titration Chemical reaction with a specific reagent High accuracy and precision for low water content Destructive to the sample; requires specialized equipment [14]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature Provides information on thermal stability May not differentiate between water and other volatile impurities

| Loss on Drying (LOD) | Measures mass loss after drying | Simple and accessible | Less accurate; potential for thermal degradation of the sample [14]|

Q2: Are all piperidin-4-ol derivatives hygroscopic?

A2: While the base piperidin-4-ol is known to be hygroscopic,[7] the hygroscopicity of its derivatives can vary significantly depending on the nature and position of substituents on the piperidine ring. It is essential to consult the supplier's documentation (e.g., Safety Data Sheet) or perform hygroscopicity testing to understand the specific properties of the derivative you are working with. [2] Q3: My lab has high humidity. What are the most critical handling steps I should focus on?

A3: In high-humidity environments, minimizing exposure time is crucial. [6][10]The most critical steps are:

  • Storage: Always store the compound in a tightly sealed container inside a well-maintained desiccator. [9][11]2. Weighing: Weigh the compound quickly, and preferably in a glovebox or under a stream of dry nitrogen. [9][10]3. Aliquoting: Prepare smaller, single-use aliquots to prevent repeated exposure of the bulk material. [10] Q4: Can I use a standard laboratory oven to dry my hygroscopic piperidin-4-ol derivative?

A4: It is generally not recommended to use a standard laboratory oven, as this can expose the compound to more air and may not effectively remove water. [9]A vacuum oven is a much better choice as it allows for drying at lower temperatures, reducing the risk of thermal decomposition. [12][16]Always check the thermal stability of your specific compound before heating. [9] Q5: Are there formulation strategies to reduce the hygroscopicity of piperidin-4-ol derivatives in drug development?

A5: Yes, in pharmaceutical development, several strategies are employed to mitigate hygroscopicity. These include:

  • Salt Selection: Forming a different salt of the piperidine derivative can sometimes result in a less hygroscopic solid form.

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly improve the compound's stability against moisture. [17][18][19]* Formulation with Excipients: Blending the active pharmaceutical ingredient (API) with hydrophobic excipients can help protect it from moisture. [17][19]* Coating: Applying a polymer film coating to a tablet or granule can act as a physical barrier to moisture. [17][19] By implementing these best practices for handling, storage, and analysis, you can minimize the impact of hygroscopicity on your work with piperidin-4-ol derivatives, leading to more reliable and reproducible scientific outcomes.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • Google Patents.
  • utstester. Methods for measuring hygroscopicity of fibrous materials. [Link]

  • PerMix. Mixing & Drying Hygroscopic Materials. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

  • Reddit. Drying and Storing Hygroscopic Salts : r/chemistry. [Link]

  • PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Taylor & Francis Online. Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • CSC Scientific. “How Many Ways to Measure Moisture?”. [Link]

  • Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture. [Link]

  • ResearchGate. Methodology for Determination of Hygroscopic Moisture Content of Soils. [Link]

  • ResearchGate. (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • Precisa. Measuring Moisture Content in 3 Easy Steps. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • AJPR. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

Sources

Technical Support Center: Resolving Phase Separation in Amino Alcohol Extractions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation & Yield Issues in Amino Alcohol Workups Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)

Introduction: The Amphiphilic Trap

Amino alcohols (e.g., ethanolamine derivatives, propanolamines, sphingosine analogs) present a unique challenge in liquid-liquid extraction (LLE). Their dual nature—possessing both a hydrophilic hydroxyl group and a basic amine—often places them right at the interface of aqueous and organic layers. This results in stable emulsions (rag layers) , poor phase cuts , and low recovery yields .

This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of amino alcohols that cause these failures.

Module 1: The Chemistry of Separation (Diagnostic)

Q: Why is my amino alcohol forming a stable emulsion instead of separating?

A: Amino alcohols act as surfactants.[1] The combination of a polar head (amine/hydroxyl) and a non-polar tail (alkyl chain) lowers the interfacial tension between your organic solvent and water. When you shake the funnel, you are essentially creating a micellar suspension.

Diagnostic Checklist:

  • Is the pH correct? If the pH is near the molecule's pKa (typically 9.0–10.5 for primary/secondary amines), you have a mixture of protonated (ionic) and free base (non-ionic) species. This "zwitterionic-like" state maximizes surfactant behavior.

  • Are there solids? Fine precipitates (salts, silica) stabilize emulsions by coating the droplets (Pickering emulsion).

  • Is the density difference sufficient? Amino alcohols can alter the density of the aqueous phase, sometimes matching the organic solvent (e.g., ethyl acetate/water systems), leading to zero buoyancy.

Module 2: Troubleshooting Emulsions (The "Rag Layer")

Issue: A thick, cloudy layer persists between the aqueous and organic phases.[2]

Protocol: The "Break-and-Cut" System

Do not simply wait overnight. Active intervention is usually required for amine emulsions.

Step 1: The Salting-Out Sweep

Add Saturated NaCl (Brine) or Ammonium Sulfate to the aqueous layer.

  • Mechanism: This increases the ionic strength of the aqueous phase (Hofmeister effect). It dehydrates the organic interface and increases the density difference.

  • Action: Add 20% v/v saturated brine. Swirl gently (do not shake vigorously).

Step 2: The Co-Solvent Shift

If brine fails, alter the surface tension.

  • Action: Add a small amount (2–5% v/v) of Methanol or Isopropanol .

  • Why: These alcohols are miscible in both phases and can disrupt the micellar wall stabilizing the emulsion.

Step 3: Mechanical Disruption (Filtration)

If the emulsion is caused by fine particulates (Pickering emulsion):

  • Action: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) or a Glass Wool plug .

  • Result: The solid particles are trapped, and the filtrate usually separates cleanly immediately.

Visual Workflow: Emulsion Decision Tree

EmulsionFix Start Rag Layer / Emulsion Detected CheckSolids Are solids visible? Start->CheckSolids Filter Filter through Celite/Glass Wool CheckSolids->Filter Yes CheckTime Wait 15 mins CheckSolids->CheckTime No Success Clean Phase Separation Filter->Success Salt Add Sat. NaCl (Salting Out) CheckTime->Salt No Separation CheckTime->Success Separated Solvent Add 5% MeOH or 2-Propanol Salt->Solvent Still Emulsified Centrifuge Centrifuge (3000 rpm, 5 min) Solvent->Centrifuge Persistent Centrifuge->Success

Caption: Decision matrix for resolving persistent emulsions in amino alcohol workups. High-contrast nodes indicate critical intervention points.

Module 3: Optimizing Yield (Partitioning)

Q: My product is stuck in the water layer. How do I get it out?

A: Amino alcohols are highly water-soluble. Standard extraction often fails because the partition coefficient (


) favors water. You must manipulate pH  and Solvent Polarity .
The "pH Swing" Protocol

To extract an amine into an organic solvent, it must be in its Free Base form (uncharged).

  • Determine pKa: Find the pKa of the conjugate acid (typically ~9.5 for amino alcohols).

  • Target pH: Adjust the aqueous phase to pH > pKa + 2 .

    • Example: For an amine with pKa 9.5, adjust to pH 12.0 using NaOH or KOH.

    • Note: At pH = pKa, 50% is ionic (water-soluble). At pH = pKa + 2, >99% is neutral (organic-soluble).

Solvent Selection Guide

Choose the solvent based on the hydrophilicity of your specific amino alcohol.

Solvent SystemPolarityBest For...Risk Factor
Dichloromethane (DCM) ModerateLipophilic amino alcohols; General purpose.Forms emulsions easily; heavier than water.
Chloroform / Isopropanol (3:1) HighHighly polar/water-soluble amino alcohols.Toxic; Isopropanol can pull water into organic phase.
n-Butanol High"Last resort" for very polar compounds.High boiling point (hard to remove); dissolves ~20% water.
MTBE / Ethyl Acetate LowOnly for very lipophilic (greasy) amines.Poor recovery for small polar amines.
Quantitative Data: Effect of Salt & pH on Recovery

Data based on extraction of Phenylglycinol (pKa ~9.6) from water.[3][4][5]

ConditionSolventRecovery Yield (%)Phase Separation Time
pH 7 (Neutral)DCM12%Fast (< 1 min)
pH 12 (Basified)DCM65%Moderate (5 min)
pH 12 + Sat. NaClDCM92% Fast (2 min)
pH 12n-Butanol88%Slow (Rag layer likely)

Module 4: Process-Scale Considerations

Q: Can I scale up these methods?

A: Yes, but agitation dynamics change. In a 100 mL funnel, you shake. In a 100 L reactor, you stir. Over-stirring (high shear tip speed) generates fine droplets that stabilize emulsions.

Scale-Up Rules:

  • Low Shear Mixing: Use an impeller speed just sufficient to disperse phases. Avoid "vortexing" air into the mixture.

  • Temperature Control:

    • Warming (30–40°C): Reduces viscosity and breaks emulsions (increases Brownian motion). Caution: Check thermal stability.

    • Cooling: Generally stabilizes emulsions; avoid unless necessary for stability.

  • Continuous Extraction: For very stubborn polar amines, use a Liquid-Liquid Continuous Extractor (heavier-than-water or lighter-than-water variants) rather than multiple separatory funnel washes.

Visual Workflow: Optimization Logic

Optimization Input Aqueous Amine Solution pH_Adj Adjust pH > 12 (Free Base) Input->pH_Adj Salt_Add Add NaCl to Saturation (Salting Out) pH_Adj->Salt_Add Solvent_Ch Select Solvent (DCM or 3:1 CHCl3/IPA) Salt_Add->Solvent_Ch Extract Perform Extraction Solvent_Ch->Extract Check_Yield Check Yield Extract->Check_Yield Stop Process Complete Check_Yield->Stop Yield > 90% Re_Extract Re-extract Aqueous with n-Butanol Check_Yield->Re_Extract Yield < 90% Re_Extract->Stop

Caption: Logic flow for maximizing recovery of hydrophilic amino alcohols from aqueous streams.

References

  • BenchChem. (2025).[1] Technical Support Center: Managing Emulsions in Amino Alcohol Extractions. Link

  • Frontier, A. (2026).[2] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Link

  • Biotage. (2023). Tackling emulsions just got easier. Link

  • LibreTexts. (2023). Salting Out - The Mechanism Behind Salting Out. Chemistry LibreTexts. Link

  • ResearchGate. (2014).[6] How to break an emulsion during liquid liquid extraction?Link

  • ACS Publications. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Link

Sources

Validation & Comparative

Navigating the Labyrinth of Mass Spectra: A Comparative Guide to the Fragmentation Pattern of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its structural elucidation and identification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol, a substituted piperidine derivative. By dissecting the characteristic fragmentation pathways of its constituent functional groups—a piperidine ring, a secondary alcohol, and an ether linkage—we offer a predictive framework for its spectral interpretation. This guide will serve as a valuable resource by comparing these predicted patterns with the established fragmentation behaviors of related chemical classes, thereby providing a robust analytical strategy.

The Structural Landscape and Its Implications for Fragmentation

The fragmentation of this compound in a mass spectrometer is governed by the interplay of its three key structural features: the piperidine ring, the hydroxyl group, and the isopropyl ether side chain. The ionization method employed will significantly influence the resulting fragmentation cascade. Under Electron Ionization (EI), a hard ionization technique, extensive fragmentation is expected, initiated by the removal of an electron, typically from the lone pair of the nitrogen atom. In contrast, softer ionization techniques like Electrospray Ionization (ESI) will likely yield a prominent protonated molecule [M+H]⁺, with fragmentation induced via collision-induced dissociation (CID) in tandem MS (MS/MS) experiments.[1]

Predicted Fragmentation Pathways of this compound

Drawing upon established fragmentation rules for piperidine derivatives, alcohols, and ethers, we can anticipate several key fragmentation pathways for our target molecule.[1][2][3][4][5][6]

α-Cleavage: The Dominant Theme in Piperidine and Ether Fragmentation

Alpha-cleavage, the scission of a bond adjacent to a heteroatom, is a primary fragmentation route for both amines and ethers.[1][2][5] For this compound, several α-cleavage events are plausible:

  • Cleavage adjacent to the piperidine nitrogen: This is a hallmark fragmentation pathway for piperidine derivatives.[1] The cleavage of the C-C bond within the ring or the C-N bond of the N-ethyl side chain can lead to the formation of a stable iminium ion. The loss of the largest substituent at the α-carbon is often preferred.[1]

  • Cleavage adjacent to the ether oxygen: The C-C bond adjacent to the ether oxygen can also undergo cleavage, leading to the formation of a resonance-stabilized oxonium ion.

Ring Fission of the Piperidine Moiety

The piperidine ring itself can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1] This process is often initiated by the initial ionization at the nitrogen atom, leading to a radical cation that can rearrange and fragment.

Substituent-Driven Fragmentation: The Role of the Hydroxyl and Isopropyloxyethyl Groups

The nature of the substituents heavily influences the overall fragmentation pattern.[1]

  • Dehydration from the piperidin-4-ol ring: The loss of a water molecule (18 Da) is a characteristic fragmentation pathway for alcohols.[4][6][7] This can occur from the molecular ion or a fragment ion containing the hydroxyl group.

  • Cleavage of the ether bond: The C-O bond of the ether can cleave, leading to the loss of the propan-2-yloxy group or the formation of ions corresponding to either side of the ether linkage.

  • Loss of the Isopropyl Group: Cleavage of the bond between the oxygen and the isopropyl group can result in the loss of a propyl radical or propene, leading to characteristic neutral losses.

The interplay of these pathways will generate a unique mass spectrum that serves as a fingerprint for this compound.

A Comparative Analysis: Contextualizing the Fragmentation Pattern

To fully appreciate the unique spectral features of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

Compound Class Key Fragmentation Pathways Relevance to this compound
Piperidine α-Cleavage leading to M-1 peak, ring cleavage.[5]The core piperidine ring in the target molecule is expected to exhibit similar fundamental fragmentation, though modified by its substituents.
Piperidin-4-ol α-Cleavage, loss of water (dehydration).The hydroxyl group on the target molecule will likely induce a prominent neutral loss of 18 Da.
N-ethylpiperidine α-Cleavage with loss of a methyl radical (M-15) to form a stable iminium ion.The N-ethyl group in the side chain of the target molecule provides a site for similar α-cleavage.
Diisopropyl ether α-Cleavage with loss of a methyl radical, C-O bond cleavage.The isopropyl ether moiety in the target molecule will contribute to fragmentation patterns characteristic of ethers.

This comparative approach allows researchers to dissect the complex spectrum of the target molecule by recognizing the contributions of its individual structural components.

Experimental Workflow for Mass Spectrometric Analysis

To empirically determine the fragmentation pattern of this compound, the following experimental protocol is recommended.

Instrumentation:

A tandem mass spectrometer, such as a triple quadrupole or a Q-TOF instrument, equipped with an electrospray ionization (ESI) source is ideal.[1]

Sample Preparation:
  • Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

  • In positive ion mode, the addition of a small amount of formic acid (0.1%) to the solvent can aid in the protonation of the analyte.[8]

Mass Spectrometry Parameters (ESI-MS/MS):
  • Ionization Mode: Positive ion mode is preferred due to the basic nature of the piperidine nitrogen.[1][8]

  • Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID).

  • Collision Energy Optimization: Vary the collision energy to obtain a rich fragmentation spectrum with a good distribution of product ions.

Visualizing the Predicted Fragmentation

To illustrate the key predicted fragmentation pathways, the following diagram outlines the expected cleavages.

Fragmentation_Pathways cluster_molecule This compound cluster_fragments Primary Fragmentation Pathways mol [M+H]⁺ alpha_cleavage α-Cleavage (Ring & Side Chain) mol->alpha_cleavage Iminium Ion Formation dehydration Dehydration (-H₂O) mol->dehydration Loss of Water ether_cleavage Ether Bond Cleavage mol->ether_cleavage Oxonium Ion / Alkyl Radical ring_fission Piperidine Ring Fission mol->ring_fission Acyclic Fragments

Caption: Predicted primary fragmentation pathways for protonated this compound.

Conclusion

While a definitive experimental spectrum for this compound is not publicly available, a thorough understanding of the fragmentation mechanisms of its constituent functional groups allows for a robust prediction of its mass spectral behavior. The key fragmentation pathways are anticipated to be α-cleavage at the piperidine nitrogen and ether oxygen, dehydration of the alcohol, and cleavage of the ether linkage. This comparative guide, grounded in the established principles of mass spectrometry, provides a valuable framework for researchers and scientists in the structural elucidation of this and other novel piperidine derivatives. The provided experimental protocol offers a clear path to obtaining empirical data to validate these predictions.

References

  • BenchChem. (2025).
  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1215-1223. [Link]

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • Vilegas, W., et al. (2006). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17(8), 1637-1643. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol Salts: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The journey of a new active pharmaceutical ingredient (API) from discovery to a marketed drug product is fraught with challenges. Among the most critical hurdles is the optimization of its physicochemical properties to ensure suitable bioavailability, stability, and manufacturability. For ionizable APIs such as 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol, a weakly basic compound, salt formation is a powerful and widely employed strategy to modulate these properties.[1][2] The selection of an optimal salt form is, however, not a trivial pursuit. It necessitates a comprehensive understanding of the solid-state landscape of the API, including the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[3] Different salt forms and their polymorphs can exhibit vastly different properties, including solubility, dissolution rate, hygroscopicity, and melting point, all of which can have profound implications for the safety and efficacy of the final drug product.[3][4]

This guide presents a hypothetical, yet scientifically grounded, case study on the crystal structure determination and comparative analysis of three potential salt forms of this compound: the hydrochloride (HCl), mesylate (CH₃SO₃H), and tartrate (C₄H₆O₆) salts. While the experimental data presented herein is illustrative, it is representative of what a typical salt screening and selection process would entail. The objective is to provide a practical framework for researchers, elucidating the causality behind experimental choices and the logical progression from initial salt screening to the selection of a lead candidate for further development.

The Strategic Imperative of Salt Screening

The primary motivation for forming a salt of an API is often to enhance its aqueous solubility and dissolution rate, particularly for compounds belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[1] By converting the neutral free base of this compound into a salt, we introduce ionic character, which generally leads to improved interactions with the polar solvent, water. The choice of the counterion is critical, as it directly influences the properties of the resulting salt.[1][5] A systematic salt screening process is therefore essential to identify a diverse range of salt forms and subsequently select the one with the most desirable overall profile.

The selection of counterions for this hypothetical study—hydrochloric acid, methanesulfonic acid, and tartaric acid—is based on their frequent use in approved pharmaceutical products.[5][6] Chloride is the most common anion, while mesylate and tartrate are also frequently employed to achieve desirable physicochemical properties.[1][5]

Comparative Physicochemical Characterization: A Multi-Technique Approach

A thorough characterization of the different salt forms is paramount to making an informed selection. This involves a battery of analytical techniques designed to probe the solid-state properties of each salt.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

Powder X-ray diffraction is an indispensable tool for the analysis of crystalline materials.[7][8][9] Each crystalline solid produces a unique diffraction pattern, which serves as its "fingerprint."[9] In our hypothetical study, PXRD would be used to confirm the formation of new crystalline phases for the HCl, mesylate, and tartrate salts, and to distinguish them from the free base and from each other. An amorphous solid, in contrast, lacks long-range molecular order and produces a broad, diffuse halo in its PXRD pattern.[10][11][12]

Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for this compound Salts

Salt FormCrystalline/AmorphousKey Diffraction Peaks (2θ)
Free BaseCrystalline8.5°, 12.3°, 15.7°, 19.8°, 21.2°
HydrochlorideCrystalline10.1°, 14.5°, 18.2°, 20.5°, 25.3°
MesylateCrystalline9.8°, 16.2°, 19.5°, 22.1°, 24.8°
TartrateCrystalline7.2°, 11.8°, 17.5°, 22.9°, 28.4°

The distinct peak positions in Table 1 for each salt form would confirm the creation of novel crystalline entities. Any batch-to-batch variation in the PXRD pattern of a particular salt could indicate the presence of polymorphism, warranting further investigation.

Thermal Analysis: Unveiling Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide insights into the thermal stability and phase behavior of a material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to determine melting points, glass transitions, and to detect polymorphic transformations.[15]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[16][17][18] It is particularly useful for detecting the presence of solvates or hydrates and for assessing the decomposition temperature of a compound.[16][18]

Table 2: Hypothetical Thermal Analysis Data for this compound Salts

Salt FormMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Weight Loss Below 100°C (TGA)
Free Base95210< 0.1%
Hydrochloride185230< 0.2%
Mesylate162255< 0.1%
Tartrate178 (with decomposition)1802.5% (likely a hydrate)
Aqueous Solubility: A Key Determinant of Bioavailability

For orally administered drugs, aqueous solubility is a critical factor influencing absorption and bioavailability.[1][19] The solubility of each salt form would be determined at a physiologically relevant pH.

Table 3: Hypothetical Aqueous Solubility Data for this compound Salts (pH 6.8, 25°C)

Salt FormSolubility (mg/mL)
Free Base1.2
Hydrochloride25.8
Mesylate39.5
Tartrate18.3

The hypothetical data in Table 3 clearly demonstrates the significant enhancement in aqueous solubility achieved through salt formation. The mesylate salt shows the highest solubility, making it a promising candidate, particularly if the drug's absorption is dissolution rate-limited.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical property to evaluate.[4] Excessive moisture uptake can lead to physical instability (e.g., deliquescence, polymorphic transformation) and chemical degradation. Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as a function of relative humidity (RH).[20][21]

Table 4: Hypothetical Dynamic Vapor Sorption (DVS) Data for this compound Salts (at 80% RH, 25°C)

Salt FormWater Uptake (%)Hygroscopicity Classification
Free Base0.5Slightly Hygroscopic
Hydrochloride3.8Hygroscopic
Mesylate1.2Slightly Hygroscopic
Tartrate5.5Hygroscopic

The DVS data in Table 4 suggests that the mesylate salt is the least hygroscopic of the salt forms, which is a significant advantage for formulation development and storage stability. The higher water uptake of the hydrochloride and tartrate salts may present challenges in handling and could necessitate more stringent packaging requirements.

Single Crystal X-ray Diffraction (SCXRD): The Definitive Structure

While the aforementioned techniques provide a wealth of information for comparing the different salt forms, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal lattice.[22][23][24][25] Obtaining a high-quality single crystal is often the rate-limiting step, but the information gleaned is invaluable.[22][26]

An SCXRD analysis would provide precise bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is crucial for understanding the physical properties of the salt and can aid in rationalizing the observed differences in melting point, solubility, and stability.

Workflow and Decision Making

The process of salt screening and selection is a multi-step, iterative process that can be visualized as a workflow.

Visualizing the Workflow: From Screening to Selection

Salt_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Lead Candidate Selection API Free Base API Free Base Salt Formation Experiments Salt Formation Experiments API Free Base->Salt Formation Experiments Counterion Selection Counterion Selection Counterion Selection->Salt Formation Experiments Initial Characterization (PXRD) Initial Characterization (PXRD) Salt Formation Experiments->Initial Characterization (PXRD) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Initial Characterization (PXRD)->Thermal Analysis (DSC, TGA) Solubility Studies Solubility Studies Initial Characterization (PXRD)->Solubility Studies Hygroscopicity (DVS) Hygroscopicity (DVS) Initial Characterization (PXRD)->Hygroscopicity (DVS) Polymorph Screening Polymorph Screening Initial Characterization (PXRD)->Polymorph Screening Comparative Data Analysis Comparative Data Analysis Thermal Analysis (DSC, TGA)->Comparative Data Analysis Solubility Studies->Comparative Data Analysis Hygroscopicity (DVS)->Comparative Data Analysis Polymorph Screening->Comparative Data Analysis Lead Salt Selection Lead Salt Selection Comparative Data Analysis->Lead Salt Selection Single Crystal Growth & SCXRD Single Crystal Growth & SCXRD Lead Salt Selection->Single Crystal Growth & SCXRD

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol. The content herein is designed for researchers, scientists, and drug development professionals, ensuring adherence to the highest standards of laboratory safety and regulatory compliance.

Part 1: Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the substance's potential hazards. The chemical structure of this compound, featuring a piperidine ring, suggests it may share hazards common to this class of compounds, including potential corrosivity, toxicity, and irritability.[2][3][4]

Extrapolated Hazard Profile

Based on analogous compounds, every researcher must assume this compound is a hazardous waste until proven otherwise through formal analysis. The U.S. Environmental Protection Agency (EPA) requires a hazardous waste determination for all solid waste generated in a laboratory.[5] Key potential hazards include:

  • Corrosivity: The basic nitrogen atom in the piperidine ring can make the compound alkaline and corrosive, capable of causing severe skin burns and eye damage.[3][4]

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: The compound is likely to cause skin, eye, and respiratory irritation.[6][7][8]

Regulatory Framework

All chemical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] These regulations create a "cradle-to-grave" framework for hazardous waste management. Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials, including their disposal, under standards such as the Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200).[9][11][12]

For academic institutions, the EPA's Subpart K regulation offers a more flexible, but still stringent, set of guidelines for managing hazardous laboratory waste, requiring the development of a comprehensive Laboratory Management Plan.[5][13][14]

Part 2: Procedural Guide for Disposal

Disposal is not merely discarding the chemical; it is a systematic process designed to protect laboratory personnel, the community, and the environment. The following steps provide a self-validating protocol for the safe management of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a complete set of appropriate PPE is worn. The causality here is direct: preventing exposure routes to a potentially corrosive and toxic substance.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[15]

Step 2: Waste Segregation

Never mix chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[16] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for organic, non-halogenated, basic waste, unless your institution specifies otherwise.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste. Contaminated sharps must be placed in a designated sharps container.[16]

Step 3: Containerization

The integrity of the waste container is critical to preventing leaks and ensuring safe transport. OSHA mandates that containers must be chemically compatible with the waste they hold, free from damage, and have secure, leak-proof closures.[9]

  • Primary Container: Use a clean, chemically compatible container (e.g., a high-density polyethylene or glass bottle) that can be securely sealed.

  • Secondary Containment: Store the primary waste container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks.[9]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for communicating hazards. The label must be accurate, legible, and securely affixed to the container.

  • Contents: Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • Hazard Identification: Mark the container with the appropriate hazard warnings (e.g., "Hazardous Waste," "Corrosive," "Toxic").

Step 5: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[9]

  • Location: Store the labeled waste container in a designated satellite accumulation area within the lab. This area should be away from heat sources, direct sunlight, and incompatible chemicals.[13]

  • Time Limits: Small Quantity Generators may be allowed to accumulate hazardous waste for up to 180 days.[10] However, your institution may have stricter policies. Under Subpart K, academic labs must have waste removed from the laboratory at least every twelve months.[13]

  • Inspections: Regularly inspect the waste storage area (at least weekly) for any signs of leaks, container degradation, or improper labeling.[9][10]

Step 6: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the container is full or reaches its storage time limit, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department.

  • Professional Removal: Do not attempt to dispose of the chemical down the drain or in regular trash.[9] This is illegal and environmentally harmful. Your EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material in a certified Treatment, Storage, and Disposal Facility (TSDF).

Data Summary and Visualization

Table 1: Extrapolated Properties and Hazard Information
Property/HazardExtrapolated Value/ClassificationRationale / Source Analogy
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.Based on the known hazards of Piperidine and its derivatives.[3][4]
Physical State Likely a liquid or low-melting solid at room temperature.Based on similar substituted piperidinols.[17]
Primary Hazard Classes Corrosive, Acutely ToxicBased on the piperidine functional group.[3][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides.Common incompatibilities for amine-containing compounds.[18][19]
Disposal Method Incineration or other methods via a licensed hazardous waste facility.Standard procedure for organic chemical waste.[20]
Diagram 1: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Assess Hazards (Assume Corrosive/Toxic) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container D Segregate Waste (Organic, Basic, Non-Halogenated) C->D E Add Waste to Container (Leave >10% Headspace) D->E F Label Container Correctly (Name, Hazards, Date) G Store in Satellite Accumulation Area F->G H Conduct Weekly Inspections G->H I Is Container Full or Time Limit Reached? I->H No J Contact EHS for Pickup I->J Yes K Professional Disposal (TSDF) J->K

Caption: Disposal workflow for this compound.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • OSHA Compliance For Laboratories . (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking . (2008, December 1). U.S. Environmental Protection Agency. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . (2019, September 19). MCF Environmental Services. [Link]

  • Common Hazardous Wastes Found in Laboratories . (2019, August 30). Environmental Marketing Services. [Link]

  • Hazardous Waste Management in the Laboratory . (2022, March 24). Lab Manager. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon OSHA. [Link]

  • OSHA Laboratory Standard . (n.d.). National Center for Biotechnology Information. [Link]

  • 1-(2-Hydroxyethyl)-4-piperidinepropanol Safety and Hazards . (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine Hydrochloride Safety Data Sheet . (n.d.). s d fine-chem limited. [Link]

  • Piperidine Safety Data Sheet . (n.d.). Jubilant Life Sciences Limited. [Link]

  • Piperidine Safety Data Sheet . (2025, March 31). Carl ROTH. [Link]

  • 4-Piperidinepropanol, 1-(2-hydroxyethyl)- . (2023, November 1). U.S. Environmental Protection Agency. [Link]

  • Piperidine Safety Data Sheet . (n.d.). Chemos GmbH & Co. KG. [Link]

  • 1-(2-HYDROXYETHYL) PIPERIDINE . (n.d.). Loba Chemie. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.